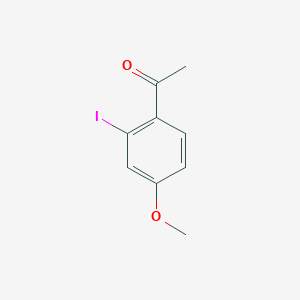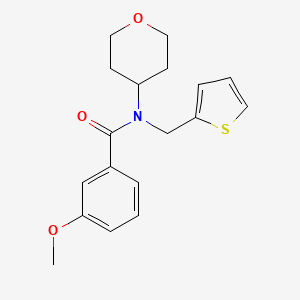
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol This compound is characterized by a cyclobutyl group attached to a dihydropyrimidine ring, which is further substituted with a carboxylic acid group at the 5-position and a keto group at the 2-position
Wirkmechanismus
Target of Action
The primary target of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is a rate-limiting enzyme critical for the synthesis of uric acid . It plays a significant role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by forming privileged interactions with some residues in the XO binding pocket . The presence of an electron-withdrawing substituent, such as a cyano or a nitro, at the 3′ position of the compound, results in an increase of inhibition efficiency .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of uric acid. By inhibiting XO, it disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of XO, leading to a decrease in uric acid production . This can be beneficial in the treatment of conditions associated with hyperuricemia, such as gout .
Biochemische Analyse
Biochemical Properties
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been found to exhibit excellent in vitro xanthine oxidase inhibitory potency . This suggests that it interacts with the enzyme xanthine oxidase, potentially altering its function and influencing biochemical reactions.
Molecular Mechanism
Its inhibitory effect on xanthine oxidase suggests that it may bind to this enzyme, inhibiting its activity
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its biochemical properties and interactions with enzymes like xanthine oxidase .
Metabolic Pathways
Given its interaction with xanthine oxidase, it may be involved in pathways related to purine metabolism .
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclobutanone with urea and malonic acid derivatives under acidic or basic conditions to form the dihydropyrimidine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and esterification agents like alcohols in the presence of acid catalysts. Major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.
1-Cyclopropyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group.
1-Cyclohexyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a cyclohexyl group instead of a cyclobutyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-cyclobutyl-2-oxopyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGNPMHFQPZALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2767794.png)
![4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2767796.png)
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)

![N-(3,5-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)
![5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2767802.png)

![1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide](/img/structure/B2767804.png)

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)
![1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B2767809.png)

![5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767813.png)
